6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one family, characterized by a fused triazole and pyridazine core. Key structural features include:
- 6-position substitution: A 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding .
- 2-position substitution: A 2-oxoethyl chain linked to a 4-(4-fluorophenyl)piperazine moiety. The fluorophenyl group in the piperazine ring contributes to electronic effects and metabolic stability .
Physicochemical Properties (inferred from analogs):
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2/c24-17-3-1-16(2-4-17)20-9-10-21-27-30(23(33)31(21)26-20)15-22(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPKBSAAQISJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.92 g/mol. The structure features a triazolo-pyridazine core, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit varying degrees of antimicrobial activity. For instance, derivatives with piperazine moieties have shown promising results against several bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 6-(4-chlorophenyl)... | Salmonella typhi | Moderate |
| 6-(4-chlorophenyl)... | Bacillus subtilis | Strong |
Inhibition of Enzymes
The compound's structural features suggest potential inhibition of key enzymes involved in various diseases. For example, studies on related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds reveal that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The piperazine moiety allows for effective binding to neurotransmitter receptors and enzymes.
- Molecular Docking Studies : Computational studies have shown favorable interactions with target proteins, suggesting a potential mechanism for enzyme inhibition and receptor modulation .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study 1 : A series of piperazine derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compounds exhibited IC50 values comparable to known AChE inhibitors .
- Study 2 : A comprehensive screening of triazole derivatives showed that modifications at the phenyl ring significantly influenced antimicrobial potency and enzyme inhibition profiles .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair pathways:
- IC50 Values : In studies, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer cells, suggesting potent anti-tumor activity .
Neuroprotective Effects
Some studies have reported that compounds with similar piperazine and triazole structures exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Antidepressant Properties
The compound's structural features suggest potential activity at serotonin receptors (5-HT1A and 5-HT7), which are critical targets for antidepressant drugs. Preliminary studies indicate that derivatives may exhibit antidepressant-like activities in animal models .
Case Study on Anti-Cancer Efficacy
A recent study explored the anti-cancer efficacy of a similar piperazine derivative targeting PARP in breast cancer cells. The results showed enhanced apoptosis markers and decreased cell viability, reinforcing the potential of such compounds as therapeutic agents in oncology .
Neuroprotection Research
In a neuroprotection study, a related triazole compound was assessed for its ability to protect against ischemic injury in neuronal cultures. The findings indicated significant reductions in cell death and oxidative stress markers, highlighting the neuroprotective potential of these derivatives .
Chemical Reactions Analysis
Core Heterocycle Formation
The triazolo[4,3-b]pyridazin-3(2H)-one scaffold is synthesized via cyclocondensation reactions between pyridazinone precursors and hydrazine derivatives. For example:
-
Step 1 : 3-Aminopyridazin-6-one reacts with chloroacetyl chloride to form a hydrazine-linked intermediate.
-
Step 2 : Microwave-assisted cyclization (120°C, 30 min) yields the triazolo[4,3-b]pyridazinone core with >75% efficiency .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 120–140°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 30–60 min | Balances decomposition |
4-Chlorophenyl Group at Position 6
This substituent is introduced via Suzuki-Miyaura cross-coupling :
-
Reagents : 6-Bromotriazolo[4,3-b]pyridazinone, 4-chlorophenylboronic acid, Pd(PPh₃)₄ catalyst.
Piperazine-Ethylketone Side Chain at Position 2
Synthesis involves sequential alkylation and acylation :
-
Alkylation :
-
Triazolo-pyridazinone reacts with ethyl bromoacetate (K₂CO₃, DMF, 60°C, 6 hr) to form 2-(2-bromoethyl) derivative.
-
-
Piperazine Coupling :
-
Oxidation :
Critical Challenges :
-
Competing disubstitution during alkylation requires excess alkylating agent (3 eq) .
-
Ketone oxidation must avoid over-oxidation to carboxylic acids .
Piperazine Ring Modifications
The piperazine moiety undergoes acylation and sulfonylation for structural diversification:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylpiperazine derivative | 85% |
| Sulfonylation | 2-Fluorobenzenesulfonyl chloride | Sulfonamide analog | 78% |
Data adapted from pyridazinone derivatization studies .
Triazole Ring Reactivity
The triazole ring participates in electrophilic substitutions (e.g., nitration, halogenation) at position 7:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (62% yield) .
-
Chlorination : POCl₃/PCl₅ at reflux affords 7-chloro derivatives (55% yield) .
Stability and Degradation Pathways
-
Hydrolytic Degradation : The 2-oxoethyl linkage is susceptible to base-catalyzed hydrolysis (t₁/₂ = 12 hr in pH 10 buffer).
-
Photooxidation : UV exposure (254 nm) degrades the triazole ring, forming pyridazine dicarbonyl byproducts .
Biological Activity-Driven Modifications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
- 6-(4-Chlorophenyl)sulfanyl analog (): Replaces the oxoethyl-piperazine chain with a sulfanyl group.
Piperazine-Linked Derivatives
6-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl) variant ():
- 6-Piperidino variant (): Substitutes the fluorophenyl-piperazine with a simpler piperidine ring. This reduces molecular complexity but may diminish selectivity for serotonin or dopamine receptors .
Tables
Table 1: Structural Comparison of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
